Benzyl oxolane-3-carboxylate
Description
Properties
IUPAC Name |
benzyl oxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYHJVBIDLNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Samarium Diiodide-Mediated Coupling
The samarium diiodide (SmI₂)-catalyzed method, described in patent CN101081813A, offers a neutral, mild route for esterification. This single-step protocol involves reacting benzyl alcohol with oxolane-3-carbonyl chloride in tetrahydrofuran (THF) under reflux:
Procedure :
-
Catalyst Activation : SmI₂ (0.1 equiv) is dissolved in anhydrous THF under nitrogen.
-
Substrate Addition : Benzyl alcohol (1.0 equiv) and oxolane-3-carbonyl chloride (1.2 equiv) are added dropwise at reflux.
-
Workup : The reaction is quenched with saturated NaHCO₃, extracted with dichloromethane, and purified via column chromatography (petroleum ether/ethyl acetate = 100:1).
Key Data :
This method’s advantages include rapid kinetics and minimal byproducts, though SmI₂’s moisture sensitivity necessitates strict anhydrous conditions.
Steglich Esterification
The Steglich esterification, adapted from MDPI’s synthesis of tetrahydrofuran amino acids, employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple oxolane-3-carboxylic acid with benzyl alcohol:
Procedure :
-
Activation : Oxolane-3-carboxylic acid (1.0 equiv) and DCC (1.5 equiv) are stirred in dichloromethane (DCM) at 0°C.
-
Coupling : Benzyl alcohol (1.2 equiv) and DMAP (0.1 equiv) are added, followed by warming to room temperature.
-
Workup : The mixture is filtered to remove dicyclohexylurea (DCU), washed with HCl (1M), and purified via recrystallization.
Key Data :
While this method avoids transition metals, its lower yield stems from competing side reactions, necessitating excess reagents.
Comparative Analysis of Methodologies
Reaction Efficiency and Scalability
-
Samarium Method : Achieves near-quantitative yields (85–90%) in minutes, ideal for industrial-scale production. However, SmI₂’s cost (~$500/mol) and air sensitivity limit accessibility.
-
Steglich Method : Moderate yields (48–55%) but uses affordable reagents (DCC: ~$50/mol). Scalability is hindered by DCU removal, requiring filtration steps.
Purity and Byproduct Formation
-
Samarium Route : High purity (>99%) due to SmI₂’s selective activation of acyl chlorides, minimizing ester hydrolysis.
-
Steglich Route : Purity >95% is achievable, though residual DMAP and DCU necessitate chromatography.
Advanced Optimization Strategies
Solvent Effects
Protecting Group Compatibility
Benzyl esters’ stability under basic conditions (e.g., KOH/NaHCO₃) permits orthogonal protection strategies, as demonstrated in the synthesis of tert-butyl 3-(benzyloxycarbonylamino)tetrahydrofuran derivatives.
Industrial and Environmental Considerations
Waste Management
Green Chemistry Alternatives
Microwave-assisted esterification and enzyme-catalyzed routes (e.g., lipases) are emerging but lack reported data for this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzyl tetrahydrofuran-3-carboxylic acid.
Reduction: Benzyl tetrahydrofuran-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Benzyl oxolane-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it useful in the development of pharmaceuticals and agrochemicals.
Reactivity and Transformations
The compound can undergo several types of chemical reactions:
- Oxidation : Converts to corresponding carboxylic acids or ketones.
- Reduction : Ester groups can be reduced to alcohols.
- Substitution : The benzyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Table 1: Common Reactions of this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Benzyl oxolane-3-carboxylic acid | Potassium permanganate, chromium trioxide |
| Reduction | Benzyl oxolane-3-methanol | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various substituted oxolane derivatives | Sodium hydride, potassium tert-butoxide |
Biological Applications
Enzyme-Catalyzed Reactions
In biological contexts, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with enzymes makes it a valuable tool for investigating biochemical processes.
Potential Antitumor Activity
Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the compound can enhance its anticancer properties, suggesting its potential as a lead compound in cancer therapy .
Medicinal Chemistry
Development of Therapeutics
this compound derivatives are being explored for their therapeutic potential. For instance, modifications to the structure have led to compounds with improved bioavailability and reduced toxicity, making them suitable candidates for drug development against diseases such as cancer and viral infections .
Neuraminidase Inhibition
Some studies have investigated the role of benzyl oxolane derivatives as inhibitors of neuraminidase, an enzyme critical for viral replication. This application highlights the compound's potential in antiviral drug development .
Industrial Applications
Specialty Chemicals Production
The compound is also used in the industrial synthesis of specialty chemicals that require specific properties derived from its unique structure. Its reactivity allows for the production of tailored materials used in various applications ranging from coatings to pharmaceuticals.
Case Study 1: Antitumor Activity
A study evaluated several benzyl oxolane derivatives for their cytotoxic effects on human lung adenocarcinoma cells (A549). The results indicated that certain modifications significantly enhanced anticancer activity, demonstrating the compound's potential in oncology research .
Case Study 2: Neuraminidase Inhibition
Research focused on synthesizing benzyl oxolane derivatives as neuraminidase inhibitors revealed promising results against influenza virus strains. The study provided insights into structure-activity relationships that could inform future antiviral drug design .
Mechanism of Action
The mechanism of action of benzyl tetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The benzyl group may also interact with specific receptors or enzymes, influencing biological activity .
Comparison with Similar Compounds
Structural Analogs in the Benzoate Family
Benzyl oxolane-3-carboxylate belongs to the broader class of benzoate esters. Key analogs include:
| Compound | CAS # | Key Structural Features |
|---|---|---|
| This compound | N/A | Oxolane ring, benzyl ester |
| Methyl benzoate | 93-58-3 | Simple aliphatic ester (methyl group) |
| Isopropyl benzoate | 939-48-0 | Branched aliphatic ester (isopropyl group) |
| cis-3-Hexenyl benzoate | 25152-85-6 | Unsaturated aliphatic ester (hexenyl chain) |
| Phenyl benzoate | 93-99-2 | Aromatic ester (phenyl group) |
Key Differences :
- Lipophilicity : this compound is more lipophilic than methyl or isopropyl benzoates due to the benzyl group, enhancing membrane permeability in biological systems.
Cyclic Ether Derivatives
Compounds with oxolane (tetrahydrofuran) or related cyclic ether structures:
| Compound | CAS # | Key Features |
|---|---|---|
| This compound | N/A | Oxolane ring, benzyl ester |
| tert-Butyl 3-(2-chloroethyl)oxolane-3-carboxylate | N/A | Chloroethyl substituent, tert-butyl ester |
| 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde | 194794-54-2 | Oxolane with aldehyde and benzyloxyethyl |
Functional Group Impact :
Structural Determinants :
- Planarity: Papaverine’s planar isoquinoline ring facilitates phosphodiesterase (PDE) inhibition, while the non-planar oxolane ring in this compound likely prevents such activity .
- Chirality: Laudanosine’s chiral center diminishes PDE effects, suggesting that stereochemistry in benzyl derivatives critically modulates target engagement .
Solubility and Stability
- Solubility : The oxolane ring improves solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic benzoates.
- Stability: The benzyl ester is hydrolytically stable under neutral conditions but cleavable via hydrogenolysis, making it useful in prodrug design .
Biological Activity
Benzyl oxolane-3-carboxylate is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on current research findings.
Chemical Structure and Synthesis
This compound features a unique oxolane ring that contributes to its biological activity. The synthesis of this compound typically involves the reaction of benzyl alcohol with oxolane-3-carboxylic acid derivatives, often utilizing various catalysts to enhance yield and selectivity. Recent studies have focused on optimizing these synthetic pathways to improve efficiency and reduce by-products.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported as low as 6.25 µg/mL against certain strains .
2. Antioxidant Properties
- The compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
3. Anti-inflammatory Effects
- Studies have highlighted the anti-inflammatory potential of this compound, showing its ability to reduce inflammatory markers in cellular models. This property suggests its potential use in treating inflammatory diseases .
4. Cytotoxicity Against Cancer Cells
- Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results. The compound has been shown to induce apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy tested this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, supporting its potential as a therapeutic agent . -
Study 2: Cytotoxicity Assessment
In vitro assays were performed on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that this compound reduced cell viability significantly at concentrations above 10 µM, suggesting its potential role in cancer therapy .
Research Findings Summary Table
Q & A
Basic: What are the recommended synthetic methodologies for Benzyl oxolane-3-carboxylate in academic research?
Methodological Answer:
Synthesis typically involves esterification or oxidative coupling strategies. For example, benzyl-protected intermediates can be synthesized via coupling reactions between oxolane derivatives (e.g., tert-butyl oxolane-3-carboxylate) and benzyl halides or alcohols under catalytic conditions . Oxidative coupling of indole derivatives with 3-oxindoles, as demonstrated in the synthesis of benzyl-2-(indol-3-yl)-3-oxo-indoline carboxylates, provides a template for analogous procedures . Reaction optimization may include solvent selection (e.g., DCM or THF), temperature control (0–25°C), and catalysts like LiBr or triethylamine for improved yields .
Basic: How should researchers safely handle this compound derivatives in laboratory settings?
Methodological Answer:
Safety protocols emphasize minimizing inhalation, skin contact, and environmental release. Personal protective equipment (PPE) such as nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory . Storage requires airtight containers in dry, ventilated areas away from ignition sources. In case of spills, use inert adsorbents (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis . Emergency procedures for exposure include rinsing eyes/skin with water for ≥15 minutes and seeking medical attention if irritation persists .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying molecular structure, particularly for distinguishing oxolane ring conformers and benzyl group substitution patterns . Infrared (IR) spectroscopy identifies key functional groups (e.g., ester C=O stretches at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, with deviations <5 ppm indicating high sample integrity .
Advanced: How can crystallographic data discrepancies be resolved during structural determination?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., twinning or weak reflections) require robust refinement tools like SHELXL for small-molecule crystallography. Programs such as ORTEP-3 enable visualization of thermal ellipsoids and hydrogen bonding networks, aiding in model validation . For macromolecular applications, SHELXPRO interfaces with refinement pipelines to resolve high-resolution or twinned data issues. Cross-validation using R-factor convergence (<0.05) and electron density maps ensures structural accuracy .
Advanced: What experimental design principles optimize reaction yields in esterification or coupling reactions?
Methodological Answer:
Design of Experiments (DoE) and kinetic modeling are critical. For example, uniform experimental design (UED) can assess variables like molar ratios (acid:alcohol), catalyst loadings (e.g., 0.5–5 mol%), and reaction time (1–24 hrs) . Statistical analysis (e.g., ANOVA) identifies significant factors, while Arrhenius plots model temperature-dependent rate constants. In enzymatic syntheses, substrate inhibition effects must be quantified via Michaelis-Menten kinetics .
Advanced: How should researchers address contradictory data in synthetic or analytical results?
Methodological Answer:
Contradictions often arise from impurities or stereochemical variability. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., using ethanol/water) removes byproducts . For chiral variants, enantiomeric excess (ee) should be validated using chiral HPLC or polarimetry. In crystallography, redundant data collection (multiple crystals) and Hirshfeld surface analysis resolve packing ambiguities .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
Liquid-liquid extraction (e.g., dichloromethane/water) removes polar impurities. Flash chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate 4:1 to 1:1) isolates the target compound . For thermally stable derivatives, vacuum distillation (≤100°C) or rotary evaporation under reduced pressure (≤10 mbar) is employed. Final purity (>95%) is confirmed via TLC (Rf = 0.3–0.5) or GC-MS .
Advanced: What mechanistic insights guide the design of catalytic pathways for benzyl-protected intermediates?
Methodological Answer:
Mechanistic studies using isotopic labeling (e.g., deuterated solvents) or trapping experiments identify key intermediates. For example, in oxidative couplings, radical scavengers (e.g., TEMPO) quench chain-propagation steps, confirming radical-mediated pathways . Density Functional Theory (DFT) calculations predict transition states and activation energies, guiding catalyst selection (e.g., Pd/C vs. organocatalysts) . Kinetic isotope effects (KIEs) further elucidate rate-determining steps in esterification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
